molecular formula C14H13FO B6357442 1-(Benzyloxy)-4-fluoro-2-methylbenzene CAS No. 885267-19-6

1-(Benzyloxy)-4-fluoro-2-methylbenzene

Cat. No. B6357442
CAS RN: 885267-19-6
M. Wt: 216.25 g/mol
InChI Key: NNRTUXYSQJXZKA-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-fluoro-2-methylbenzene, also known as 4-fluoro-2-methylbenzyl benzoate, is an aromatic compound with a unique structure and properties. It is a colorless liquid with a faint odor, and has a wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. It is a versatile intermediate for the synthesis of many compounds, and its properties make it an attractive option for many research applications.

Scientific Research Applications

Synthesis of Xanthone Derivatives

1-(Benzyloxy)-4-fluoro-2-methylbenzene: can be used in the synthesis of xanthone derivatives. Xanthones are notable for their bioactive properties, including antioxidant, antibacterial, and antimalarial activities . The compound can serve as a precursor in the formation of xanthone structures, which are valuable in medicinal chemistry for their therapeutic potential.

Antimicrobial Activity

This compound is also involved in the creation of novel chalcone derivatives, which have demonstrated wide applications in pharmaceutical and medicinal chemistry due to their antimicrobial properties . These derivatives can be synthesized by coupling with aromatic substituted aldehyde and have potential use in developing new antibacterial agents.

Alzheimer’s Disease Research

In the field of neurodegenerative diseases, 1-(Benzyloxy)-4-fluoro-2-methylbenzene can be a key intermediate in the development of donepezil analogs. These compounds have shown significant inhibitory activity against acetylcholinesterase (AChE), which is a target for Alzheimer’s disease treatment .

properties

IUPAC Name

4-fluoro-2-methyl-1-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRTUXYSQJXZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-4-fluoro-2-methylbenzene

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